

H-Tic-Oet.HCl molecular weight and formula

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Compound of Interest

Compound Name: *H-Tic-Oet.HCl*

Cat. No.: *B579707*

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In-Depth Technical Guide: H-Tic-Oet.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential biological context of **H-Tic-Oet.HCl**. Due to the limited publicly available data on this specific molecule, this guide also includes information on the broader class of Tic-containing compounds and relevant experimental methodologies.

Core Molecular Data

H-Tic-Oet.HCl is the hydrochloride salt of the ethyl ester of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The "Tic" designation is a common abbreviation for the tetrahydroisoquinoline-3-carboxylic acid core, a constrained amino acid analog of phenylalanine.^{[1][2]} The "Oet" signifies an ethyl ester modification. Such amino acid esters are frequently used in peptide synthesis and drug design to enhance properties like cell permeability.^{[3][4][5]}

Parameter	Value	Source
Full Chemical Name	(S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride	Sigma-Aldrich
Molecular Formula	C ₁₂ H ₁₆ ClNO ₂	[6]
Molecular Weight	241.71 g/mol	[6]
Synonyms	H-Tic-Oet.HCl	-

Experimental Protocols

While a specific, detailed synthesis protocol for **H-Tic-Oet.HCl** is not readily available in the public domain, a general and plausible method involves the esterification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. A representative procedure is outlined below.

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid ethyl ester hydrochloride

This protocol is based on a known synthesis of a closely related compound and employs a standard esterification method.[7]

Materials:

- 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Methanol (or Ethanol for direct ethyl ester formation)
- Thionyl chloride
- Diethyl ether

Procedure:

- A mixture of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (e.g., 23.2 g) and methanol (200 ml) is cooled in an ice bath.[7]

- Thionyl chloride (e.g., 15.4 ml) is added dropwise to the cooled mixture.[7]
- The reaction mixture is then heated to reflux for approximately 4 hours.[7]
- Following reflux, the mixture is evaporated to remove the solvent.[7]
- The resulting solid residue is triturated in diethyl ether to yield the ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.[7]

Potential Biological Context and Signaling Pathways

The Tic scaffold is a rigid analog of phenylalanine and is often incorporated into peptidomimetics to target various receptors and enzymes.[1][2] A significant application of Tic-containing compounds is in the development of ligands for opioid receptors.[1][2] Therefore, it is plausible that **H-Tic-Oet.HCl** or molecules derived from it could interact with opioid receptor signaling pathways.

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade.[8][9][10] The canonical pathway involves the coupling to inhibitory G proteins (Gi/o).[8][9]

This leads to:

- Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[8][9]
- Modulation of ion channels, specifically the opening of potassium channels (leading to hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release). [8][9][11]



Hypothetical Experimental Workflow

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Radioligand Binding Assay

Objective: To determine the binding affinity of **H-Tic-Oet.HCl** for a specific opioid receptor subtype (e.g., mu, delta, kappa).

Principle: This is a competitive binding assay where the test compound (**H-Tic-Oet.HCl**) competes with a known radiolabeled ligand for binding to the receptor.

General Protocol:

- Preparation of Membranes: Cell membranes expressing the opioid receptor of interest are prepared.
- Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand and varying concentrations of the unlabeled test compound (**H-Tic-Oet.HCl**).
- Separation: Bound and free radioligand are separated by rapid filtration.
- Detection: The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The data is used to calculate the inhibitory concentration (IC_{50}) of **H-Tic-Oet.HCl**, from which the binding affinity (K_i) can be determined.

cAMP Functional Assay

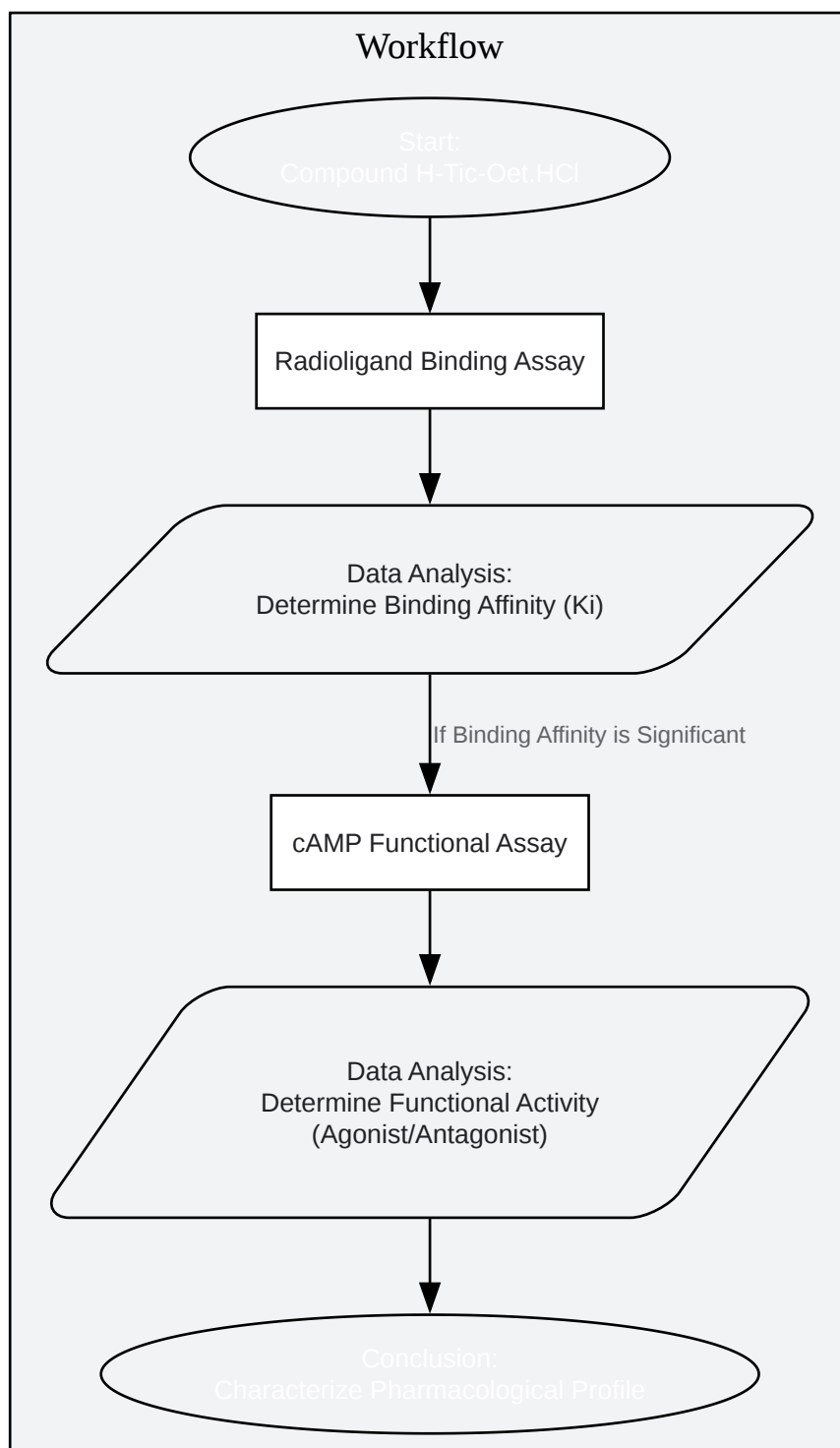
Objective: To determine the functional effect of **H-Tic-Oet.HCl** on opioid receptor signaling.

Principle: Since opioid receptors are typically G_i -coupled, their activation leads to a decrease in intracellular cAMP. This assay measures changes in cAMP levels in response to the test compound.^{[12][13][14]}

General Protocol:

- Cell Culture: Cells expressing the opioid receptor of interest are cultured.
- Stimulation: Cells are treated with varying concentrations of **H-Tic-Oet.HCl**. To measure antagonistic activity, cells are co-treated with a known agonist.

- Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA, HTRF, or bioluminescent reporter assays).[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Data Analysis: The results will indicate whether **H-Tic-Oet.HCl** acts as an agonist (decreases cAMP), an antagonist (blocks the effect of an agonist), or an inverse agonist.



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